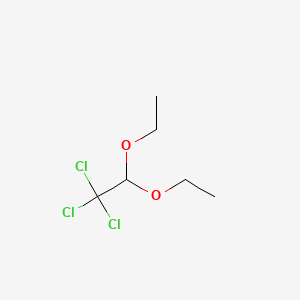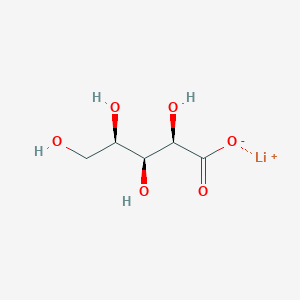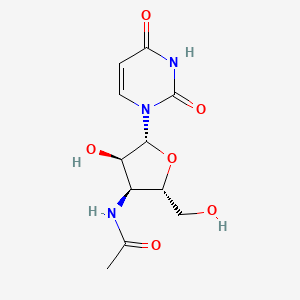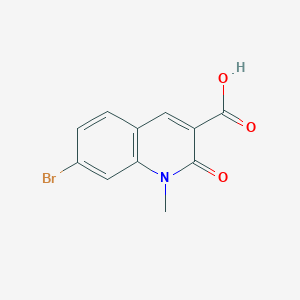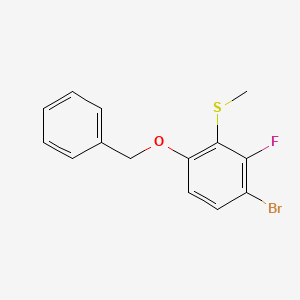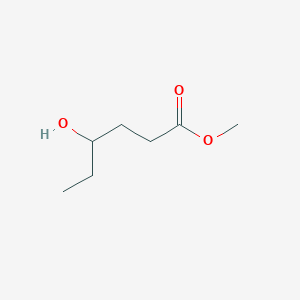
Hexanoic acid, 4-hydroxy-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 4-hydroxy-, methyl ester is an organic compound with the chemical formula C7H14O3. It is a derivative of hexanoic acid, where a hydroxyl group is attached to the fourth carbon and the carboxyl group is esterified with methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanoic acid, 4-hydroxy-, methyl ester can be synthesized through the esterification of 4-hydroxyhexanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to improve the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 4-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 4-oxohexanoic acid or 4-hydroxyhexanoic acid.
Reduction: 4-hydroxyhexanol.
Substitution: Various substituted hexanoic acid derivatives.
Aplicaciones Científicas De Investigación
Hexanoic acid, 4-hydroxy-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of hexanoic acid, 4-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the ester can be hydrolyzed by esterases to produce 4-hydroxyhexanoic acid and methanol. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Hexanoic acid, 4-hydroxy-, methyl ester can be compared with other similar compounds, such as:
Methyl hexanoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-hydroxyhexanoic acid: The non-esterified form, which has different solubility and reactivity properties.
Methyl 3-hydroxyhexanoate: Similar structure but with the hydroxyl group on the third carbon, leading to different chemical behavior.
These comparisons highlight the unique properties of this compound, such as its specific reactivity due to the presence of both hydroxyl and ester functional groups.
Propiedades
Fórmula molecular |
C7H14O3 |
|---|---|
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
methyl 4-hydroxyhexanoate |
InChI |
InChI=1S/C7H14O3/c1-3-6(8)4-5-7(9)10-2/h6,8H,3-5H2,1-2H3 |
Clave InChI |
GAHDIGHBYWYMPW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)
![2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone](/img/structure/B14756596.png)


![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
